molecular formula C12H17NO2S B5038994 2-methoxy-4-(methylsulfanyl)-N-propylbenzamide CAS No. 6171-53-5

2-methoxy-4-(methylsulfanyl)-N-propylbenzamide

Cat. No.: B5038994
CAS No.: 6171-53-5
M. Wt: 239.34 g/mol
InChI Key: VCWGBHQBCSITDV-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-propylbenzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and propylbenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methoxy-4-(methylsulfanyl)-N-propylbenzamide can be compared with similar compounds such as:

    2-methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.

    2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A related compound with similar functional groups but different biological activity.

    2-methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-4-7-13-12(14)10-6-5-9(16-3)8-11(10)15-2/h5-6,8H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWGBHQBCSITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367500
Record name ST043739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6171-53-5
Record name ST043739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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